N-4-quinazolinylvaline
Description
N-4-Quinazolinylvaline is a synthetic quinazoline derivative characterized by the conjugation of a valine moiety to the 4-position of the quinazoline scaffold. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of two fused six-membered rings (benzene and pyrimidine), known for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . Current synthetic routes typically involve nucleophilic substitution at the 4-position of quinazoline precursors, followed by amino acid coupling reactions.
Properties
IUPAC Name |
3-methyl-2-(quinazolin-4-ylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)11(13(17)18)16-12-9-5-3-4-6-10(9)14-7-15-12/h3-8,11H,1-2H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNBRZQJEHYCGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-4-quinazolinylvaline typically involves the reaction of quinazoline derivatives with valine. One common method includes the condensation of 4-chloroquinazoline with valine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: N-4-quinazolinylvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at the 4-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-4-quinazolinylvaline has the molecular formula and is a derivative of quinazoline, a heterocyclic compound known for its diverse biological activities. The structure features a quinazolinyl moiety linked to a valine amino acid, which may contribute to its biological functionality.
Scientific Research Applications
1. Medicinal Chemistry:
- Anticancer Research: this compound is studied for its potential anticancer properties. Quinazoline derivatives have shown significant activity against various cancer cell lines, including breast and liver cancers. The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation, such as tyrosine kinases .
- Antimicrobial Activity: Research indicates that quinazoline derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
2. Drug Development:
- This compound is explored as a lead compound in drug development due to its promising bioactivity. Its derivatives are synthesized to enhance efficacy and reduce toxicity, aiming for safer therapeutic options in treating cancer and infectious diseases .
3. Synthesis of Complex Molecules:
- The compound serves as a building block in the synthesis of more complex quinazoline derivatives. This application is crucial for creating new compounds with tailored biological activities.
4. Agrochemical Applications:
- Beyond medicinal uses, this compound may also find applications in agrochemicals, where its derivatives can be utilized for pest control or plant protection strategies.
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-4-quinazolinylvaline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural and Functional Analogues
Mechanistic and Pharmacological Differences
- Antitumor Activity: Abdel Gawad et al. (2010) demonstrated that 2,3-disubstituted quinazolin-4(3H)-ones exhibit potent antitumor activity via topoisomerase II inhibition, with IC₅₀ values as low as 1.2 μM in hepatocellular carcinoma models . In contrast, N-4-quinazolinylvaline’s valine moiety may shift its mechanism toward amino acid transporter-mediated uptake or proteasome inhibition, though this remains unverified.
- Tubulin Targeting: Hour et al. (2000) identified 6-alkylamino-4-quinazolinones as tubulin polymerization inhibitors (IC₅₀: 0.8 μM), a mechanism absent in this compound due to its distinct substitution pattern .
- Physicochemical Properties: Sim et al. (2013) revealed that 2-substituted quinazolin-4(3H)-ones exhibit pKa values between 3.5–5.2, influencing their ionization and membrane permeability . This compound’s zwitterionic nature (from valine) may enhance aqueous solubility compared to non-polar aryl-substituted analogs.
Electronic and Spectral Characteristics
Bakalova et al. (2004) analyzed 2-styrylquinazolin-4-ones, observing bathochromic shifts in UV-Vis spectra due to extended conjugation .
Biological Activity
N-4-quinazolinylvaline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, along with relevant case studies and research findings.
Overview of Quinazolinyl Compounds
Quinazolinyl compounds are known for their significant pharmacological potential. The quinazoline scaffold has been utilized in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The structural modifications of quinazolinyl derivatives often enhance their biological activities, making them valuable in drug development.
Anticancer Activity
This compound has shown promising results in cancer research. A study highlighted the compound's ability to inhibit the deubiquitinase USP7, which is implicated in tumorigenesis through the p53-MDM2-USP7 pathway. The compound demonstrated an IC50 value of 1.537 μM against USP7, indicating potent inhibitory activity. Additionally, it exhibited selective cytotoxicity towards gastric cancer cell lines (MGC-803) compared to others, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Research has indicated that this compound possesses moderate to significant antibacterial activity against various bacterial strains. This capability is crucial for developing new antibiotics in an era of rising antibiotic resistance . The compound's mechanism of action may involve interactions with bacterial cell membranes or specific metabolic pathways.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes adds to its therapeutic potential. For instance, studies have shown that quinazolinone-based hybrids can inhibit key enzymes such as DPP-4 and COX-2, which are relevant in diabetes management and inflammation, respectively. This compound's structural features may enhance its binding affinity to these enzymes, improving its efficacy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and related compounds:
- USP7 Inhibition : A study demonstrated that this compound derivatives effectively inhibited USP7 activity, leading to increased levels of tumor suppressors p53 and p21 in gastric cancer cells .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of quinazolinyl derivatives against a panel of bacterial strains, revealing that certain modifications could enhance their antibacterial properties significantly .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the quinazoline ring can lead to improved potency against various cancer cell lines. For example, substituents on the phenyl ring were found to influence cytotoxicity levels significantly .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
